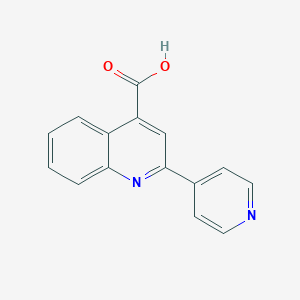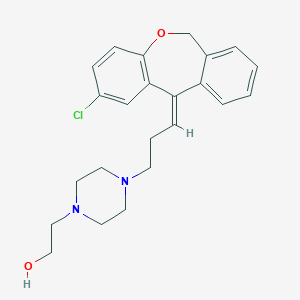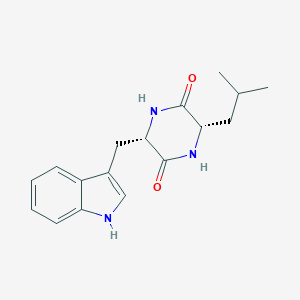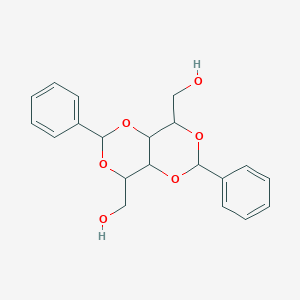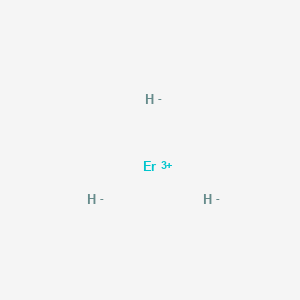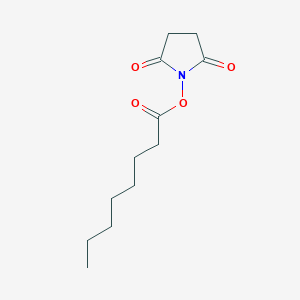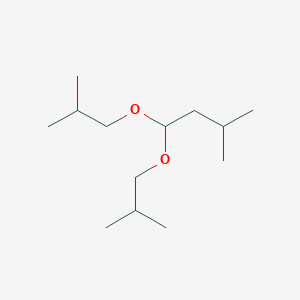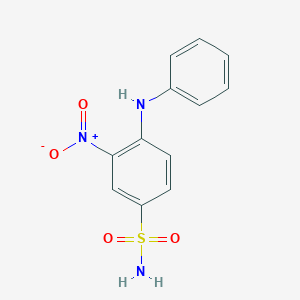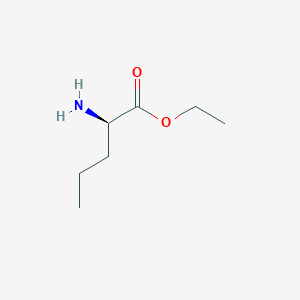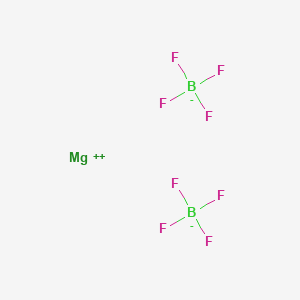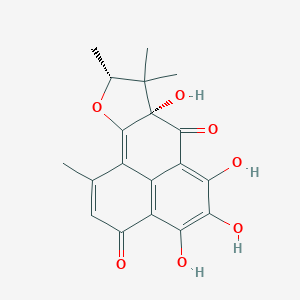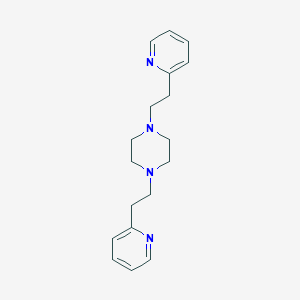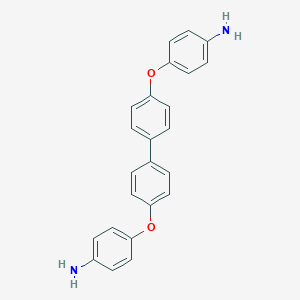
Bis(3,4-epoxybutyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,4-epoxybutyl) ether, also known as diglycidyl ether of butanediol (DGEBD), is a chemical compound used in various fields of research, including material science, chemistry, and biochemistry. It is a colorless, viscous liquid with a molecular formula of C10H18O3 and molecular weight of 186.25 g/mol. DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base.
Mécanisme D'action
DGEBD reacts with various functional groups, such as amines, thiols, and carboxylic acids, through the opening of its epoxide ring. The resulting product is a covalent bond between DGEBD and the functional group, which can lead to cross-linking or immobilization of the molecule. In the case of protein modification, DGEBD reacts with the amino acid residues, such as lysine and cysteine, to form stable adducts that can alter the protein's structure and function.
Effets Biochimiques Et Physiologiques
DGEBD has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin and eye irritation upon contact and should be handled with caution. In terms of its biochemical and physiological effects, DGEBD can alter the structure and function of proteins, which can have both positive and negative effects. For example, DGEBD has been used to immobilize enzymes for biocatalysis, which can increase their stability and activity. On the other hand, DGEBD can also lead to protein aggregation and denaturation, which can have negative effects on their function.
Avantages Et Limitations Des Expériences En Laboratoire
DGEBD has several advantages for lab experiments, including its low toxicity, high reactivity, and ability to modify and immobilize proteins. However, it also has some limitations, such as its sensitivity to moisture and its potential to cause protein denaturation and aggregation. Therefore, careful control of experimental conditions, such as temperature, pH, and concentration, is necessary to ensure the desired outcome.
Orientations Futures
DGEBD has several potential future directions, including its use in the development of new materials, such as biodegradable polymers and nanocomposites. It can also be used in the development of new biocatalysts for various applications, such as bioremediation and biosensors. Furthermore, DGEBD can be used in the study of protein structure and function, such as the identification of protein-protein interactions and the design of new protein-based materials.
Méthodes De Synthèse
DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through an opening of the epoxide ring of epichlorohydrin with butanediol to form DGEBD. The reaction is exothermic and requires careful control of temperature and pressure. The resulting product is purified through distillation and can be further characterized through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
DGEBD has been used in various fields of research, including material science, chemistry, and biochemistry. In material science, DGEBD is used as a cross-linking agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. In chemistry, DGEBD is used as a reagent for the synthesis of various organic compounds, such as amides and esters. In biochemistry, DGEBD is used as a tool for protein modification and immobilization, which are important techniques in the study of protein structure and function.
Propriétés
Numéro CAS |
10580-77-5 |
|---|---|
Nom du produit |
Bis(3,4-epoxybutyl) ether |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-[2-[2-(oxiran-2-yl)ethoxy]ethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1(7-5-10-7)3-9-4-2-8-6-11-8/h7-8H,1-6H2 |
Clé InChI |
CMZHETMDWDVBCX-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCOCCC2CO2 |
SMILES canonique |
C1C(O1)CCOCCC2CO2 |
Synonymes |
Bis(2-oxiranylethyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



